molecular formula C5H8N4 B173953 6-Methyl-2,4-pyrimidinediamine CAS No. 179-73-7

6-Methyl-2,4-pyrimidinediamine

Cat. No. B173953
CAS RN: 179-73-7
M. Wt: 124.14 g/mol
InChI Key: HERHQNVDSHUKAK-UHFFFAOYSA-N
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Description

“6-Methyl-2,4-pyrimidinediamine” is a chemical compound with the molecular formula C5H8N4 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

A study has reported the design and synthesis of a new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . The compound 12a, which possessed good inhibitory potency against ALK wt and HDAC1, exhibited stronger antiproliferative activity than Ceritinib on ALK positive cancer cell lines .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2,4-pyrimidinediamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methyl group is attached to the 6th position of the pyrimidine ring, and the two amino groups are attached to the 2nd and 4th positions .

Scientific Research Applications

Synthesis and Potential in Antimalarial Agents

6-Methyl-2,4-pyrimidinediamine, a pyrimidine analog, has been explored in the synthesis of potential antimalarial agents. For instance, the synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was described but found to lack significant antimalarial activity (Hung & Werbel, 1984).

Antitumor Activity

In the field of antitumor research, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown promise. These compounds are noted as potent inhibitors of mammalian dihydrofolate reductase and demonstrate significant activity against specific types of cancer in rats (Grivsky et al., 1980).

Antiviral Activity

6-Methyl-2,4-pyrimidinediamine derivatives have been studied for their antiviral properties. Some derivatives have shown inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral drug development (Hocková et al., 2003).

Role in Nitrification Inhibition

The compound has been evaluated as a nitrification inhibitor in agriculture. Studies on 2-amino 4-chloro 6-methyl pyrimidine (AM) suggest its utility in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).

DNA Photosensitization

Research into DNA photosensitization has identified the 5-methyl-2-pyrimidone chromophore as a potential photosensitizer, inducing triplet damage in DNA. This suggests applications in understanding DNA damage mechanisms (Bignon et al., 2015).

Nonlinear Optical Properties

The pyrimidine ring, including its derivatives, has been investigated for applications in nonlinear optics (NLO) due to its presence in DNA and RNA. Studies have highlighted the potential of thiopyrimidine derivatives in medicine and NLO fields (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Properties

Novel pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities. This highlights the versatility of the pyrimidine framework in drug development (Muralidharan et al., 2019).

Anticancer Potential

Explorations into pyrimidine derivatives as anticancer agents have been conducted, with some derivatives showing potent anticancer activity in various human cancer cell lines. This indicates the potential of these compounds in cancer therapy (Gaonkar et al., 2018).

Future Directions

The future directions for “6-Methyl-2,4-pyrimidinediamine” could involve further exploration of its potential as a therapeutic agent, particularly in the context of ALK addicted cancer treatment . More research is needed to fully understand its mechanism of action, potential side effects, and efficacy in clinical settings .

properties

IUPAC Name

6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERHQNVDSHUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902889
Record name NoName_3465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-pyrimidinediamine

CAS RN

1791-73-7
Record name 1791-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Seenaiah, T Rekha, A Padmaja… - Medicinal Chemistry …, 2017 - Springer
A new class of pyrimidinyl bis(benzoxazoles/benzothiazoles/benzimidazoles) linked by amino sulfamido moieties were prepared and tested for antimicrobial activity. The bis(benzazolyl)…
Number of citations: 7 link.springer.com
DW Fry, JA Besserer - Cancer research, 1988 - AACR
The purpose of this study was to characterize the transport properties of trimetrexate in WI-L2 human lymphoblastoid cells and determine the mode of resistance that had developed in a …
Number of citations: 60 aacrjournals.org
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
DJ Brown - 2009 - books.google.com
Page 1 The Chemistry of Heterocyclic Compounds Desmond Brown Page 2 THE PYRIMIDINES DJ BROWN Research School of Chemistry Australian National University Canberra …
Number of citations: 2 books.google.com
A Argade, CA Foster City, DG Payan… - Journal of …, 2004 - researchgate.net
(57) ABSTRACT The present invention provides methods of treating or preventing autoimmune diseases with 2, 4-pyrimidinediamine compounds, as well as methods of treating, …
Number of citations: 2 www.researchgate.net

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